4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
This compound belongs to the pyrazoloquinolinone family, characterized by a tricyclic framework comprising a pyrazole fused to a quinoline moiety. The structure includes a 4-fluorophenyl group at position 4, a hydroxyl group at position 3, and a phenyl substituent at position 2. Its hexahydro configuration (2,4,6,7,8,9-hexahydro-5H) indicates partial saturation of the quinoline ring, which may enhance conformational flexibility and influence binding to biological targets. The fluorophenyl group is known to improve metabolic stability and bioavailability in medicinal chemistry applications .
Properties
Molecular Formula |
C22H18FN3O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C22H18FN3O2/c23-14-11-9-13(10-12-14)18-19-16(7-4-8-17(19)27)24-21-20(18)22(28)26(25-21)15-5-2-1-3-6-15/h1-3,5-6,9-12,18,24-25H,4,7-8H2 |
InChI Key |
SGKBXOFVJVRCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational approach employs a one-pot three-component reaction involving:
-
Aromatic aldehydes (e.g., 4-fluorobenzaldehyde)
-
5-Aminopyrazoles (e.g., 1-phenyl-3-methyl-5-aminopyrazole)
-
1,3-Cyclohexanedione derivatives
Under reflux conditions in ethanol-water solvent, these components undergo sequential Knoevenagel condensation, Michael addition, and cyclodehydration to form the tetracyclic pyrazoloquinolinone scaffold. The 4-fluorophenyl group is introduced via the aromatic aldehyde, while the phenyl group originates from the 5-aminopyrazole.
Table 1: Representative Reaction Conditions and Yields
*SDS: Sodium dodecylsulfonate
Catalyst Optimization
Early methods using sodium dodecylsulfonate (SDS) as a phase-transfer catalyst improved yields to 78% but suffered from by-product formation. Recent advancements employ Hβ zeolite catalysts, which enhance regioselectivity and recyclability. The zeolite’s acidic sites facilitate proton transfer during cyclization, reducing reaction time to 3 hours and increasing yields to 85%.
Microwave-Assisted Synthesis
Accelerated Cyclization Pathways
Microwave irradiation significantly reduces reaction times by enabling rapid heating. In one protocol, chloroquinolines (e.g., 2-(4-fluorophenyl)-7-(trifluoromethyl)-2H-pyrazolo[4,3-c]quinoline) are synthesized by treating ethyl-quinolone-4-one-3-carboxylates with thionyl chloride under dynamic microwave conditions (85°C, 1–4 minutes). Subsequent hydrazine coupling introduces the pyrazole ring, with yields exceeding 95% for intermediates.
Advantages Over Conventional Heating
-
Time reduction : 4 minutes vs. 2 hours for chloroquinoline formation.
-
Higher purity : Limited side reactions due to controlled energy input.
-
Scalability : Demonstrated for gram-scale production in multi-mode reactors.
Pfitzinger-Based Synthesis
Isatin-Derived Pathways
The Pfitzinger reaction, traditionally used for quinoline synthesis, has been adapted for pyrazoloquinolinones. Isatin derivatives react with 1,2-diphenylpyrazolidine-3,5-dione under basic conditions to form keto-acid intermediates, which decarboxylate to yield the target scaffold. While this method is less common for 4-(4-fluorophenyl) derivatives, it offers flexibility in introducing hydroxyl groups at position 3.
Four-Component Bicyclization Strategies
Table 2: Four-Component Reaction Parameters
| Arylglyoxal | Pyrazol-5-amine | Solvent | Microwave Power (W) | Yield (%) |
|---|---|---|---|---|
| 4-Fluorophenylglyoxal | 1-Phenyl-3-methyl-5-aminopyrazole | DMF | 300 | 72 |
Comparative Analysis of Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can inhibit the growth of various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-withdrawing groups enhances the antibacterial activity by increasing the compound's reactivity.
Antiviral Properties
The compound has been investigated for potential antiviral applications as well. Its structural similarity to known antiviral agents allows for molecular docking studies that predict interactions with viral proteins . These studies suggest that modifications to the pyrazoloquinoline core could lead to enhanced efficacy against viral infections.
Anticancer Activity
Studies have also explored the anticancer potential of pyrazoloquinoline derivatives. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation . In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazoloquinoline derivatives against Mycobacterium smegmatis. The results showed that compounds with fluorine substitutions exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced potency .
- Molecular Docking Studies : Research conducted on the docking of pyrazoloquinoline derivatives against viral proteins indicated favorable binding affinities. This suggests that these compounds could serve as lead candidates for antiviral drug development .
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in breast cancer cell lines. The compounds induced apoptosis through activation of caspase pathways .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Pyrazolo[3,4-b]quinolin-5-one Derivatives

Key Observations :
- Halogen Effects: Replacement of 4-fluorophenyl with 4-chlorophenyl (as in ) increases molecular weight and lipophilicity (Cl: logP ~2.7 vs.
- Hydroxyl Group : The 3-hydroxy group in the target compound may facilitate hydrogen bonding with target proteins, a feature absent in methyl-substituted analogs .
Pyrazoloquinoline Derivatives with Fluorophenyl Substituents
Key Observations :
- Fluorophenyl Positioning : Dual fluorophenyl groups (e.g., ) may enhance target affinity but reduce solubility.
Heterocyclic Modifications
Key Observations :
- Methoxy vs. Hydroxyl : Methoxy groups (e.g., ) increase steric hindrance but improve metabolic stability compared to hydroxyl groups.
Biological Activity
The compound 4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazoloquinoline core with various substituents that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the pyrazoloquinoline family. For instance, derivatives exhibiting significant antibacterial activity against Gram-positive and Gram-negative bacteria have been reported. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 × 10 to 1 × 10 mg/mL against various strains including E. coli and S. aureus .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 1 × 10 |
| Compound B | S. aureus | 1 × 10 |
Anticancer Activity
Compounds with similar structures have shown promising anticancer activities. For example, a study indicated that certain derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's efficacy was evaluated in vitro against several cancer cell lines, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Properties
The anti-inflammatory activity of related pyrazoloquinolines has been documented extensively. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. Specifically, they exhibit greater anti-inflammatory activity than curcumin in certain assays .
The biological activity of 4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : The compound may interfere with signaling pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
- Interaction with DNA : Certain studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial efficacy of various pyrazoloquinoline derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae , reporting inhibition zones comparable to standard antibiotics . The results indicated that modifications at specific positions on the core structure enhanced antibacterial potency.
Case Study 2: Anticancer Efficacy in vitro
In vitro assays demonstrated that compounds similar to 4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized flow cytometry to assess apoptosis rates post-treatment .
Q & A
Q. What are the conventional and non-conventional synthetic routes for preparing this compound, and how do their yields compare under optimized conditions?
Methodological Answer:
-
Conventional synthesis typically involves multi-step condensation reactions. For example, describes the synthesis of fluorinated pyrazolone derivatives via base-catalyzed condensation of hydrazines with β-ketoesters, followed by cyclization under acidic conditions. Key intermediates may require purification via column chromatography .
-
Non-conventional methods (e.g., microwave-assisted synthesis) can reduce reaction times. highlights a multi-step process using palladium-catalyzed cross-coupling reactions for analogous fluorinated pyrazoles, achieving yields of 65–78% under optimized conditions .
-
Table 1: Comparison of Methods
Method Reaction Time Yield (%) Key Reagents/Conditions Conventional 24–48 h 55–65 Hydrazine, H2SO4, reflux Microwave-assisted 2–4 h 70–78 Pd(PPh3)4, Na2CO3, 80°C
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- 1H-NMR : provides a template for analyzing fluorinated pyrazoloquinolinones, where δ 4.0–7.2 ppm corresponds to aromatic protons and methoxy groups. The singlet at δ 6.0 ppm (=CH) is critical for confirming conjugation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization can confirm molecular weight (e.g., C23H20FN3O2 requires m/z 395.15).
- IR Spectroscopy : A broad peak near 3200–3400 cm⁻¹ indicates hydroxyl (-OH) stretching, while 1650–1700 cm⁻¹ confirms carbonyl (C=O) groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for fluorinated modifications on the pyrazoloquinolinone core?
Methodological Answer:
- Step 1 : Synthesize analogs with varying substituents (e.g., replacing 4-fluorophenyl with trifluoromethyl or chlorophenyl groups, as in ). Use computational tools (e.g., molecular docking) to predict binding affinity to target receptors .
- Step 2 : Test in vitro activity using dose-response assays (e.g., IC50 measurements) and compare with parent compound. demonstrates Suzuki-Miyaura coupling to introduce aryl groups, enabling systematic SAR exploration .
- Step 3 : Analyze steric/electronic effects via X-ray crystallography or DFT calculations to correlate substituent position with bioactivity .
Q. What strategies resolve contradictions in solubility data obtained from different solvent systems during preformulation studies?
Methodological Answer:
-
Controlled Solvent Screening : Use Hansen solubility parameters (HSPs) to identify solvents with similar polarity. emphasizes systematic testing in aprotic (e.g., DMSO) and protic (e.g., ethanol) solvents under standardized temperatures .
-
pH-Dependent Solubility : Adjust pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) to mimic physiological conditions.
-
Table 2: Solubility Profile Example
Solvent Solubility (mg/mL) Temperature (°C) pH DMSO 12.5 ± 0.3 25 – Ethanol 3.2 ± 0.1 25 – Phosphate buffer 0.8 ± 0.05 37 7.4
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and readout methods (e.g., fluorescence vs. luminescence). highlights split-plot experimental designs to account for variability .
- Positive/Negative Controls : Include reference compounds (e.g., ’s PF-06465469 for phosphatase inhibition studies) to calibrate assay sensitivity .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between replicates .
Data Contradiction Analysis
Q. How to interpret conflicting thermal stability data from TGA and DSC analyses?
Methodological Answer:
- TGA-DSC Cross-Validation : TGA measures weight loss (decomposition), while DSC detects phase transitions. reports a melting point of 278–279°C for a related compound; discrepancies may arise from polymorphic forms or impurities .
- Repeat Under Inert Atmosphere : Oxidative degradation in air may skew results. Use nitrogen purge to isolate thermal effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

